7,12-Dimethylbenz[a]anthracene 5,6-oxide
Description
Structure
3D Structure
Properties
Molecular Formula |
C20H16O |
|---|---|
Molecular Weight |
272.3 g/mol |
IUPAC Name |
12,19-dimethyl-3-oxapentacyclo[9.8.0.02,4.05,10.013,18]nonadeca-1(19),5,7,9,11,13,15,17-octaene |
InChI |
InChI=1S/C20H16O/c1-11-13-7-3-4-8-14(13)12(2)18-17(11)15-9-5-6-10-16(15)19-20(18)21-19/h3-10,19-20H,1-2H3 |
InChI Key |
HVGNLIKFFBYBQM-UHFFFAOYSA-N |
SMILES |
CC1=C2C3C(O3)C4=CC=CC=C4C2=C(C5=CC=CC=C15)C |
Canonical SMILES |
CC1=C2C3C(O3)C4=CC=CC=C4C2=C(C5=CC=CC=C15)C |
Synonyms |
7,12-dimethylbenz(a)anthracene 5,6-epoxide 7,12-dimethylbenz(a)anthracene 5,6-oxide |
Origin of Product |
United States |
Synthesis and Chemical Characterization for Research Applications
Chemical Synthesis Pathways of this compound
The synthesis of K-region arene oxides of polycyclic aromatic hydrocarbons is a critical process for obtaining standards for metabolic and toxicological studies. A widely recognized and facile method for the preparation of such epoxides was developed by Dansette and Jerina. nih.govacs.org This method provides a direct route to the K-region oxides from the parent hydrocarbon.
The synthesis of this compound typically involves the epoxidation of the parent PAH, 7,12-Dimethylbenz[a]anthracene. A common approach for this transformation is the use of a peroxy acid, such as m-chloroperoxybenzoic acid (m-CPBA), in a suitable organic solvent. The electron-rich 5,6-double bond of DMBA, located in the "K-region," is susceptible to electrophilic attack by the peroxy acid, leading to the formation of the corresponding epoxide.
Another synthetic strategy involves a multi-step process that may include the initial formation of a diol, which is then converted to the epoxide. However, for K-region epoxides, direct oxidation is often efficient. The reaction conditions, including solvent, temperature, and stoichiometry of the oxidizing agent, are carefully controlled to maximize the yield of the desired 5,6-oxide and minimize the formation of byproducts from oxidation at other positions of the polycyclic ring system.
It is important to note that arene oxides can be unstable and reactive, necessitating careful handling and purification procedures, often involving chromatographic techniques to isolate the pure compound.
Spectroscopic Characterization (e.g., UV, CD, NMR, Mass Spectrometry) for Structural Elucidation
The unambiguous identification of this compound relies on a combination of spectroscopic techniques that provide detailed information about its molecular structure.
Circular Dichroism (CD) Spectroscopy: CD spectroscopy is particularly valuable for determining the absolute configuration of chiral molecules. Since this compound is chiral, its enantiomers will exhibit mirror-image CD spectra. The absolute configurations of the enantiomers have been determined by comparing the CD spectra of their methanolysis products with that of a DMBA trans-5,6-dihydrodiol enantiomer of known stereochemistry. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the precise structure of the epoxide.
¹H NMR: The proton NMR spectrum would show characteristic signals for the aromatic protons and the methyl groups. The chemical shifts of the protons at the 5- and 6-positions would be significantly different from those of the aromatic protons in the parent DMBA, providing clear evidence of the epoxide ring formation. The provided data for the parent compound shows a complex aromatic region between 7.54 and 8.46 ppm and methyl proton signals at 3.05 and 3.33 ppm. chemicalbook.com For the 5,6-oxide, the protons on the epoxide ring would likely appear in a different region of the spectrum.
¹³C NMR: The carbon-13 NMR spectrum would reveal the number of unique carbon atoms in the molecule and their chemical environments. The carbon atoms of the epoxide ring (C5 and C6) would have distinct chemical shifts compared to the sp²-hybridized carbons of the aromatic rings.
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight. Fragmentation patterns can also offer clues about the structure, although detailed fragmentation analysis for this specific oxide is not provided in the search results. The parent compound, 7,12-Dimethylbenz[a]anthracene, has a molecular weight of 256.34 g/mol . wikipedia.orgsigmaaldrich.comsigmaaldrich.comscbt.com The addition of an oxygen atom to form the epoxide would increase the molecular weight accordingly. The mass spectral analysis of adducts formed from the reaction of the 5,6-oxide with nucleic acids has been used to confirm covalent binding. nih.gov
Interactive Table: Spectroscopic Data for 7,12-Dimethylbenz[a]anthracene and its 5,6-oxide
| Spectroscopic Technique | 7,12-Dimethylbenz[a]anthracene | This compound |
| UV-Vis (λmax) | ~296 nm nih.gov | Data not available |
| ¹H NMR (ppm) | Aromatic: 7.54-8.46; Methyl: 3.05, 3.33 chemicalbook.com | Data not available |
| ¹³C NMR (ppm) | Data not available | Data not available |
| Mass Spec (m/z) | 256.34 (Molecular Weight) wikipedia.orgsigmaaldrich.comsigmaaldrich.comscbt.com | Expected ~272.34 (Molecular Weight) |
| Circular Dichroism | Not applicable (achiral) | Used to determine absolute configuration of enantiomers nih.gov |
Chromatographic Purity and Isomeric Resolution
The purification and analysis of this compound, as well as the separation of its enantiomers, heavily rely on chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC).
Chromatographic Purity: Ensuring the purity of synthesized this compound is essential for its use in research. HPLC is the primary method used to assess purity. A pure sample will ideally show a single, sharp peak under specific chromatographic conditions. The presence of other peaks would indicate impurities, which could be unreacted starting material, byproducts of the synthesis, or degradation products.
Isomeric Resolution: As a chiral molecule, this compound exists as a pair of enantiomers. The biological activities of these enantiomers can differ significantly. Therefore, their separation, or resolution, is of great importance. Research has demonstrated that the enantiomers of this compound can be successfully resolved using normal-phase HPLC with a chiral stationary phase (CSP). nih.gov Ionically bonded chiral stationary phases have been shown to be effective for this separation. nih.gov The choice of the mobile phase is also critical for achieving good resolution.
Interactive Table: Chromatographic Methods for this compound
| Chromatographic Method | Stationary Phase | Mobile Phase | Application |
| Normal-Phase HPLC | Ionically bonded chiral stationary phase nih.gov | Data not available | Resolution of enantiomers nih.gov |
| High-Performance Liquid Chromatography (HPLC) | General | General | Purity assessment |
Significance in Chemical Carcinogenesis Studies
The significance of 7,12-dimethylbenz[a]anthracene (B13559) 5,6-oxide in chemical carcinogenesis stems from its reactivity and ability to form covalent adducts with cellular macromolecules, particularly nucleic acids. Arene oxides are recognized as reactive intermediates in the process of carcinogenesis induced by polycyclic aromatic hydrocarbons. nih.gov
In vitro studies have demonstrated that 7,12-dimethylbenz[a]anthracene 5,6-oxide covalently binds to nucleic acids. nih.gov The primary target for this interaction is the guanine (B1146940) base in DNA and RNA. nih.gov Research has shown that the reaction of the 5,6-oxide with polyguanylic acid results in the formation of four distinct guanosine (B1672433) adducts. nih.gov Structural analysis of these adducts revealed that the hydrocarbon is attached to the 2-amino group of guanine. nih.gov These adducts are formed through the opening of the epoxide ring at either the 5 or 6 position, leading to the formation of diastereoisomeric pairs. nih.gov The formation of such adducts can disrupt the normal functioning of DNA, potentially leading to mutations and the initiation of cancer. researchgate.net
However, the carcinogenic potency of this compound is considered to be lower than that of the parent compound, DMBA, and other key metabolites. nih.govnih.gov Comparative studies in mice have shown that the 5,6-oxide is less carcinogenic to both the skin and subcutaneous tissue than DMBA. nih.govnih.gov Furthermore, it exhibits weak or no tumor-initiating activity compared to the highly potent "bay-region" diol epoxides of DMBA, such as the 3,4-diol-1,2-epoxides. nih.govnih.gov The DNA binding activity of the 5,6-dihydrodiol, the hydrolysis product of the 5,6-oxide, is also significantly lower than that of the DMBA-3,4-dihydrodiol. nih.gov
Despite its lower carcinogenic potency compared to the ultimate carcinogenic metabolites, the study of this compound remains crucial. Its ability to form stable DNA adducts provides valuable insights into the mechanisms of chemical carcinogenesis by PAHs and helps to delineate the relative importance of different metabolic activation pathways. nih.govnih.gov
An In-depth Look at this compound: Synthesis and Characterization
A comprehensive examination of the chemical synthesis, spectroscopic properties, and chromatographic analysis of the K-region epoxide, this compound, a significant compound in chemical carcinogenesis research.
Metabolic Activation Pathways Involving 7,12 Dimethylbenz a Anthracene 5,6 Oxide
Role of Cytochrome P450 Monooxygenases in 7,12-Dimethylbenz[a]anthracene (B13559) 5,6-oxide Formation
The initial conversion of DMBA to its epoxide derivatives is catalyzed by the cytochrome P450 (CYP) superfamily of enzymes. acs.org These heme-containing monooxygenases are central to the metabolism of a wide array of xenobiotics, including polycyclic aromatic hydrocarbons (PAHs) like DMBA. nih.govfrontiersin.org The epoxidation reaction introduces an oxygen atom across one of the double bonds in the aromatic ring system, increasing the molecule's reactivity and water solubility.
Several cytochrome P450 isoforms are capable of metabolizing DMBA, but cytochrome P450 1B1 (CYP1B1) has been identified as a principal enzyme in its metabolic activation. nih.govpsu.edunih.gov Studies have shown that CYP1B1 is proficient in activating various PAHs and that its expression can determine susceptibility to DMBA-induced carcinogenesis. nih.govoup.com While other isoforms like CYP1A1 are also involved in PAH metabolism, CYP1B1 often shows a distinct product distribution and is considered a key enzyme in the metabolic processing of DMBA in various tissues, including fibroblasts where CYP1A1 may not be significantly expressed. nih.govresearchgate.net The metabolic activation by CYP1B1 is considered a critical first step in the pathway leading to the formation of reactive metabolites. oup.com
The enzymatic epoxidation of DMBA by cytochrome P450 is both regio- and stereoselective. Regioselectivity refers to the preference for oxidation at specific positions on the molecule. The formation of 7,12-Dimethylbenz[a]anthracene 5,6-oxide is an example of K-region oxidation. nih.gov
Stereoselectivity results in the formation of specific enantiomers of the epoxide. For instance, research on the metabolism of DMBA by liver microsomes from 3-methylcholanthrene-treated rats indicates that the formation of the (+)-(5R,6S)-epoxide is favored. nih.govnih.gov The specific stereoisomer formed is crucial as it dictates the stereochemistry of the subsequent metabolites in the pathway. nih.gov
Further Biotransformation of this compound by Epoxide Hydrolase
Once formed, the this compound is a substrate for the enzyme microsomal epoxide hydrolase (mEH). nih.govresearchgate.net This enzyme catalyzes the hydrolysis of the epoxide, adding a molecule of water to open the three-membered ether ring. nih.gov The inhibition of epoxide hydrolase has been shown to eliminate the formation of dihydrodiol metabolites, confirming the essential role of this enzyme in the biotransformation pathway of the epoxide intermediate. nih.govnih.gov
The enzymatic hydration of the 5,6-oxide by epoxide hydrolase results in the formation of a dihydrodiol. Specifically, the reaction yields trans-5,6-dihydro-5,6-dihydroxy-7,12-dimethylbenz[a]anthracene, also known as DMBA trans-5,6-dihydrodiol. nih.govnih.gov This K-region dihydrodiol is one of the principal metabolites identified in studies using rat-liver microsomal fractions. nih.gov The table below summarizes the key metabolites formed during the initial stages of DMBA metabolism.
| Parent Compound | Enzyme | Intermediate Metabolite | Enzyme | Product |
|---|---|---|---|---|
| 7,12-Dimethylbenz[a]anthracene (DMBA) | Cytochrome P450 (e.g., CYP1B1) | This compound | Epoxide Hydrolase | trans-5,6-Dihydro-5,6-dihydroxy-7,12-dimethylbenz[a]anthracene |
The hydrolysis of the epoxide by epoxide hydrolase is also a stereospecific process. The absolute configuration of the resulting dihydrodiol is determined by the stereochemistry of the epoxide precursor and the mechanism of the enzyme. Research has demonstrated that the DMBA (+)-(5R,6S)-epoxide is hydrated almost exclusively to the (-)-(5S,6S)-dihydrodiol. nih.gov This high degree of stereoselectivity indicates that the enzymatic process is tightly controlled. The formation of the DMBA trans-5,6-dihydrodiol as a 100% (5S,6S) enantiomer has also been observed in metabolism studies using the bacterium Mycobacterium vanbaalenii PYR-1. nih.gov
| Epoxide Enantiomer | Enzyme | Resulting Dihydrodiol Enantiomer | Enantiomeric Excess |
|---|---|---|---|
| DMBA (+)-(5R,6S)-epoxide | Rat Liver Microsomal Epoxide Hydrolase | DMBA (-)-(5S,6S)-dihydrodiol | ~95% |
Molecular Mechanisms of Genotoxicity and Carcinogenesis Mediated by 7,12 Dimethylbenz a Anthracene 5,6 Oxide
DNA Adduct Formation by 7,12-Dimethylbenz[a]anthracene (B13559) 5,6-oxide
The carcinogenic potential of 7,12-dimethylbenz[a]anthracene 5,6-oxide is intrinsically linked to its ability to form covalent bonds with cellular macromolecules, most notably DNA. This process, known as DNA adduct formation, is a critical initiating event in chemical carcinogenesis. The electrophilic epoxide ring of the 5,6-oxide readily reacts with nucleophilic sites on the DNA bases, leading to the formation of stable and potentially mutagenic lesions.
In vitro studies have demonstrated the covalent binding of this compound to DNA. nih.gov The extent of this binding underscores the reactivity of this metabolite and its potential to inflict damage upon the genetic material.
Sites of Covalent Binding (e.g., guanosine (B1672433) C-8, N-7, 2-amino group, ribose moiety)
The interaction of this compound with DNA is not random; it exhibits a preference for specific nucleophilic centers within the DNA structure. The primary target for adduction by this K-region epoxide is the guanine (B1146940) base. nih.gov
Extensive research has identified several key sites of covalent attachment on guanosine:
N-7 position of guanine: This is a well-established site for alkylation by various carcinogens.
C-8 position of guanine: Studies have confirmed the formation of adducts at this position. rsc.org
2-amino group (N²) of guanine: This exocyclic amino group is a significant target for covalent modification by this compound. nih.gov
Ribose moiety: In addition to the bases, the sugar backbone of nucleic acids can also be a target. Adducts involving the 2'-hydroxy group of the ribose moiety of guanosine have been identified.
While guanine is the most reactive base, adduct formation with adenine (B156593) has also been reported, although generally to a lesser extent. The resistance of DMBA-deoxyadenosine adducts to enzymatic hydrolysis by snake venom phosphodiesterase suggests that these lesions, once formed, may be more persistent in the DNA. nih.gov
In one study, the reaction of this compound with guanosine under alkaline conditions led to the formation of six distinct derivatives, highlighting the complexity of the adduct profile. rsc.org
| Target Nucleoside | Site of Covalent Binding | Reference |
| Guanosine | C-8 | rsc.org |
| Guanosine | 2-amino group (N²) | nih.gov |
| Guanosine | Ribose moiety (2'-OH) | acs.org |
| Deoxyadenosine (B7792050) | Not specified in detail for 5,6-oxide | nih.gov |
Stereochemistry of Adducts
The reaction between the chiral centers of the epoxide and the pro-chiral centers of the DNA bases results in the formation of adducts with specific stereochemistry. The opening of the epoxide ring can proceed through different mechanisms, leading to diastereomeric and enantiomeric adducts.
While detailed stereochemical analysis for every possible adduct of the 5,6-oxide is extensive, research has shown that the interaction of this compound with guanosine can result in the formation of diastereoisomeric pairs. This indicates that the stereochemical orientation of the hydrocarbon moiety relative to the DNA helix is a critical factor in the structure of the resulting adduct.
Impact on DNA Structure and Integrity
The formation of bulky covalent adducts by this compound has a profound impact on the structure and integrity of the DNA double helix. These adducts can cause significant local distortions, such as bending or unwinding of the helix, which can interfere with normal cellular processes like DNA replication and transcription.
Furthermore, the metabolic activation of DMBA, including the formation of the 5,6-oxide, can induce oxidative DNA damage. nih.gov This can lead to the formation of oxidized bases, such as 8-hydroxy-2'-deoxyguanosine, and single-strand breaks, further compromising the integrity of the genome. The persistence of these lesions can lead to mispairing during DNA replication, ultimately resulting in mutations. The resistance of certain adducts to repair mechanisms can exacerbate their genotoxic effects. nih.gov
RNA Adduct Formation by this compound
While DNA is the primary target for carcinogenic metabolites, RNA is also susceptible to adduction by this compound. The formation of RNA adducts can disrupt protein synthesis and other cellular functions that rely on the fidelity of RNA molecules.
Characterization of RNA Adduct Structures
Similar to its reaction with DNA, this compound reacts with RNA, primarily at the guanosine residues. Studies have characterized the structures of these RNA adducts, identifying covalent bonds at the C-8 position of guanine and the 2'-hydroxy group of the ribose moiety. rsc.orgacs.org The formation of multiple, structurally distinct RNA adducts has been observed, indicating a complex pattern of interaction with cellular RNA. rsc.org
Mutagenesis Induced by this compound
The ultimate biological consequence of the DNA damage inflicted by this compound is the induction of mutations. If the DNA adducts are not accurately repaired before the cell undergoes replication, they can lead to the incorporation of incorrect bases opposite the lesion, resulting in permanent changes to the DNA sequence.
While a specific mutational spectrum for the 5,6-oxide alone is not extensively documented, studies on the parent compound, DMBA, provide insights into the types of mutations that can arise. For instance, DMBA has been shown to induce a consistent A to T transversion in codon 61 of the N-ras gene in rat leukemia models. nih.gov This type of specific mutational hotspot is a hallmark of chemical carcinogenesis. The genotoxicity of DMBA is a direct consequence of its ability to form DNA adducts, a process in which the 5,6-oxide plays a role. nih.gov The mutagenic potential of DMBA metabolites has been demonstrated in various experimental systems, including mammalian cells. nih.gov
Mutational Spectra Analysis
There is a lack of specific data in the available scientific literature detailing the unique mutational spectra or signature caused exclusively by this compound. Research on the mutagenicity of DMBA indicates that the parent compound can induce a range of mutations, but these findings are not specific to the 5,6-oxide metabolite. nih.gov
Relationship between Adducts and Mutagenic Potency
While it is known that DMBA 5,6-oxide can form adducts with nucleic acids, a detailed analysis correlating the specific types and levels of these adducts with mutagenic potency is not well-established in scientific studies. The primary focus of research has been on the adducts formed by the diol-epoxide metabolites of DMBA, which are considered more directly linked to its high carcinogenic potential.
Cellular Responses to this compound-Induced DNA Damage
Information regarding the specific cellular responses to DNA damage induced solely by this compound is limited. The following sections describe cellular responses to the parent compound, DMBA, as specific data for the 5,6-oxide is not available.
DNA Repair Pathway Activation and Efficacy
Exposure of cells to the parent compound, DMBA, is known to cause DNA damage, including double-strand breaks, which in turn activates cellular DNA repair mechanisms. nih.gov Pathways such as Homologous Recombination (HR) and Non-Homologous End Joining (NHEJ) are triggered to repair these lesions. nih.gov Key sensor proteins like ATM are activated in response to DMBA-induced DNA damage. nih.gov However, the specific role and efficacy of these repair pathways in response to damage from only the 5,6-oxide metabolite have not been specifically elucidated.
Cell Cycle Checkpoint Regulation
The parent compound DMBA has been shown to induce cell cycle arrest, particularly at the G2/M phase, as a response to the DNA damage it causes. europeanreview.org This checkpoint activation prevents cells with damaged DNA from proceeding through mitosis. Specific studies isolating the effect of the 5,6-oxide on cell cycle regulation are not prominent in the literature.
Apoptosis Induction Mechanisms
DMBA is a known inducer of apoptosis, or programmed cell death, in various cell types. nih.gov Studies on DMBA have shown that this process can be dependent on the activation of specific caspase enzymes, such as caspase-8. nih.gov This apoptotic response is a crucial mechanism for eliminating cells with irreparable DNA damage. There is a lack of specific research detailing the apoptotic mechanisms triggered exclusively by the 5,6-oxide.
Oxidative Stress and Reactive Oxygen Species Generation
The metabolism and activity of DMBA are associated with the generation of oxidative stress. This involves the production of reactive oxygen species (ROS) and the formation of oxidized DNA bases, such as 8-hydroxyl-2'-deoxyguanosine. nih.gov This oxidative damage is considered a component of its carcinogenic mechanism. nih.gov While DMBA as a whole induces oxidative stress, the specific contribution of the 5,6-oxide metabolite to this process has not been independently quantified in available studies.
Enzymatic Biotransformation and Detoxification of 7,12 Dimethylbenz a Anthracene 5,6 Oxide
Phase II Enzyme Conjugation Pathways
Phase II biotransformation reactions are conjugation reactions that generally serve as a detoxification step in the metabolism of xenobiotics. nih.gov These reactions increase the water solubility of the metabolites, making them more readily excretable. The primary Phase II pathways for the metabolites of DMBA, including those derived from the 5,6-oxide, are glucuronidation, sulfation, and glutathione (B108866) conjugation.
Glucuronidation is a major pathway in the metabolism of DMBA. nih.gov This process involves the transfer of glucuronic acid from the cofactor uridine (B1682114) diphosphate-glucuronic acid (UDPGA) to a substrate, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs). In the context of DMBA metabolism, phenolic derivatives of DMBA are significant substrates for glucuronidation. nih.gov
Studies using hamster embryo cell cultures have demonstrated that a substantial portion of DMBA metabolites are water-soluble glucuronide conjugates. nih.gov Treatment of the aqueous-soluble metabolites with β-glucuronidase, an enzyme that cleaves glucuronic acid conjugates, resulted in the release of chloroform-soluble phenolic derivatives of DMBA. nih.gov This indicates that the hydroxylated metabolites of DMBA, which can be formed from the rearrangement of epoxides like the 5,6-oxide, are readily conjugated with glucuronic acid. The major pathway of DMBA metabolism in these cells is the oxidation of the aromatic rings, leading to the formation of phenols that are then detoxified via glucuronidation. nih.gov
Fungal metabolism of DMBA has also shown the formation of glucuronide conjugates of phenolic derivatives. oup.com
Table 1: Glucuronidation of DMBA Metabolites
| Cell/Organism Type | Key Findings | Reference |
|---|---|---|
| Hamster Embryo Cells | Major pathway of DMBA metabolism involves oxidation of aromatic rings and subsequent glucuronidation of phenolic derivatives. | nih.gov |
Sulfation is another important Phase II conjugation reaction involved in the detoxification of xenobiotics. This reaction is catalyzed by sulfotransferases (SULTs), which transfer a sulfonate group from the cofactor 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to hydroxyl groups of substrates.
In the metabolism of DMBA, phenolic metabolites can undergo sulfation. Research on the microbial metabolism of DMBA by the fungus Syncephalastrum racemosum identified sulfate (B86663) conjugates of phenolic derivatives of DMBA as minor metabolites. oup.com This suggests that sulfation, in addition to glucuronidation, serves as a pathway for the detoxification of hydroxylated DMBA metabolites that can arise from the 5,6-oxide.
Table 2: Sulfation of DMBA Metabolites
| Organism | Key Finding | Reference |
|---|
Glutathione (GSH) conjugation is a critical detoxification mechanism for electrophilic compounds, including the epoxide metabolites of DMBA. nih.govmdpi.com This reaction is catalyzed by a family of enzymes known as glutathione S-transferases (GSTs). nih.gov GSTs facilitate the reaction of the sulfhydryl group of glutathione with electrophilic centers in the substrate, leading to the formation of a more water-soluble and less reactive conjugate. mdpi.com
The formation of glutathione conjugates as metabolites of DMBA has been demonstrated in rat liver homogenates. nih.gov The addition of GSH to in vitro systems containing liver S-9 fractions from PCB-treated rats resulted in a significant decrease in the mutagenicity of DMBA, highlighting the importance of GSH conjugation in detoxification. nih.gov Furthermore, studies have shown a positive correlation between the induction of GST activity by certain azo dyes and the suppression of DMBA-induced chromosome aberrations in rat bone marrow cells, suggesting that GST and GSH play a significant role in the inactivation of DMBA in vivo. nih.gov
The effectiveness of this detoxification pathway is dependent on the intracellular concentration of GSH and the presence of specific GST isoenzymes with activity towards the particular electrophilic metabolite. mdpi.com
Table 3: Glutathione Conjugation of DMBA Metabolites
| System | Key Findings | Reference |
|---|---|---|
| Rat Liver Homogenates | Formation of glutathione conjugates of DMBA metabolites demonstrated. | nih.gov |
| Rat Liver S-9 Fraction | Addition of GSH significantly reduced the mutagenicity of DMBA. | nih.gov |
Role of Specific Detoxification Enzymes
The detoxification of DMBA and its metabolites, including the 5,6-oxide, is orchestrated by a suite of enzymes. While Phase I enzymes like cytochrome P450s are involved in the initial activation, Phase II enzymes are paramount for detoxification.
Glutathione S-Transferases (GSTs): These enzymes are central to the detoxification of electrophilic intermediates. nih.govnih.gov By catalyzing the conjugation of glutathione with reactive epoxides, GSTs prevent these intermediates from binding to cellular macromolecules like DNA, thereby mitigating their mutagenic and carcinogenic effects. nih.gov The activity of GSTs can be induced by various compounds, which can enhance the detoxification of DMBA. nih.gov
UDP-Glucuronosyltransferases (UGTs): UGTs are crucial for the detoxification of phenolic metabolites of DMBA. nih.gov By converting them into water-soluble glucuronides, UGTs facilitate their elimination from the body. nih.gov
Sulfotransferases (SULTs): Similar to UGTs, SULTs contribute to the detoxification of hydroxylated DMBA metabolites by converting them into sulfate conjugates, which are also readily excreted. oup.com
Epoxide Hydrolase (EH): While often considered a Phase I enzyme, microsomal epoxide hydrolase (mEH) plays a dual role. It can detoxify some epoxides by converting them into less reactive trans-dihydrodiols. However, in the case of DMBA, the formation of certain dihydrodiols, such as the 3,4-dihydrodiol, is a step in the metabolic activation pathway leading to the ultimate carcinogenic diol-epoxide. semanticscholar.orgresearchgate.net The inhibition of epoxide hydratase has been shown to eliminate dihydrodiol formation from DMBA. nih.govnih.gov
Analytical Methodologies for 7,12 Dimethylbenz a Anthracene 5,6 Oxide and Its Biological Adducts
Chromatographic Techniques for Separation and Quantification
Chromatography is a fundamental tool for isolating and quantifying DMBA 5,6-oxide and its derivatives from complex biological matrices. High-Performance Liquid Chromatography and Gas Chromatography-Mass Spectrometry are the principal methods utilized for this purpose.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is extensively used for the analysis of DMBA metabolites, including the 5,6-oxide. The technique separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase.
Reverse-phase HPLC is a common modality for separating DMBA and its metabolites. In this approach, a nonpolar stationary phase, such as C18-modified silica (B1680970) (SUPELCOSIL LC-18), is used with a polar mobile phase. sigmaaldrich.com A gradient elution, where the mobile phase composition is changed over time, is often employed to achieve optimal separation of compounds with varying polarities. For instance, a mobile phase gradient starting with a methanol-water mixture and progressively increasing the methanol (B129727) concentration allows for the sequential elution of different metabolites. sigmaaldrich.com Detection is frequently accomplished using fluorescence or diode-array detectors, with the latter capable of monitoring specific wavelengths, such as 290 nm for DMBA. nih.govresearchgate.net
Studies on the metabolism of DMBA in rat liver supernatant fractions have successfully employed HPLC to separate various metabolic products. sigmaaldrich.com Similarly, HPLC methods have been developed and validated for monitoring DMBA in different biological matrices like serum, liver, and kidney, achieving detection limits in the nanomolar range. nih.govresearchgate.net
Table 1: Example HPLC Conditions for DMBA Metabolite Analysis
| Parameter | Condition | Reference |
| Column | SUPELCOSIL™ LC-18, 25 cm x 4.6 mm, 5 µm | sigmaaldrich.com |
| Mobile Phase | Gradient: Methanol (A) and Water (B). From 50:50 (A:B) to 100:0 (A:B) over 10 min. | sigmaaldrich.com |
| Flow Rate | 0.8 mL/min | sigmaaldrich.com |
| Detector | Fluorescence | sigmaaldrich.com |
| Sample Matrix | Rat liver 9000 x g supernatant | sigmaaldrich.com |
Following reaction with nucleic acids, the resulting DMBA 5,6-oxide-nucleoside adducts can also be separated and purified using chromatographic techniques, including gel chromatography, which prepares them for further structural analysis. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection specificity of mass spectrometry. It is a powerful technique for identifying and quantifying volatile and semi-volatile compounds. While the direct analysis of reactive epoxides like DMBA 5,6-oxide can be challenging due to thermal instability, GC-MS is invaluable for analyzing more stable metabolites and derivatives. nih.gov
In a typical GC-MS analysis of DMBA metabolites, the compounds are first separated on a capillary column based on their boiling points and interaction with the stationary phase. They are then ionized, commonly by electron impact (EI), and the resulting fragments are separated by their mass-to-charge ratio (m/z). nih.govplos.org The resulting mass spectrum serves as a molecular fingerprint for identification. nih.gov For example, the analysis of DMBA metabolites produced by Mycobacterium vanbaalenii PYR-1 utilized GC-MS to identify compounds like DMBA trans-5,6-dihydrodiol, a product of the enzymatic hydration of the 5,6-oxide. nih.gov
Analysis of oxidative DNA damage, a related field, often uses GC-MS, but requires a derivatization step to make the DNA bases volatile. nih.gov This highlights a common requirement in GC-MS to chemically modify non-volatile analytes prior to analysis.
Chiral Stationary-Phase HPLC for Enantiomer Resolution
Since DMBA 5,6-oxide is a chiral molecule, existing as a pair of enantiomers ((+)- and (-)-isomers), resolving these stereoisomers is crucial as they can exhibit different biological activities. Chiral stationary-phase (CSP) HPLC is the primary method for this type of separation. nih.gov
Direct resolution of the enantiomers of DMBA 5,6-oxide has been successfully achieved using a normal-phase HPLC system equipped with an ionically bonded chiral stationary phase. nih.gov These specialized columns create a chiral environment where the two enantiomers interact differently, leading to different retention times and thus, separation. nih.govresearchgate.net The separation is based on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector on the stationary phase. researchgate.net Polysaccharide-based CSPs are also widely used for their robust chiral recognition abilities. researchgate.netacs.org This direct enantiomeric resolution is a significant advancement, allowing for the study of the stereospecific metabolism and biological effects of each enantiomer. For instance, it was determined that rat liver microsomal epoxide hydrolase preferentially hydrates the DMBA 5R,6S-epoxide. nih.gov
Spectrometric Methods for Structural Identification
While chromatography separates components of a mixture, spectrometry provides detailed structural information, allowing for the unambiguous identification of the separated compounds.
Mass Spectrometry (MS)
Mass spectrometry (MS) is an indispensable tool for the structural elucidation of DMBA 5,6-oxide and its adducts, providing critical information on molecular weight and fragmentation patterns. nih.gov
When analyzing the products of the reaction between DMBA 5,6-oxide and deoxyguanosine monophosphate (dGMP), mass spectral analysis of the purified adducts provided direct evidence of covalent binding. nih.gov The fragmentation patterns observed in the mass spectra can suggest the specific structure of the adducts. For example, the analysis suggested that one product was a hydroxydihydro derivative of DMBA bound to guanine (B1146940), while another was a direct DMBA-guanine conjugate. nih.gov In the context of GC-MS analysis of related metabolites, the mass spectrum of DMBA trans-5,6-dihydrodiol shows a molecular ion (M⁺·) at m/z 290 and characteristic fragment ions corresponding to the loss of water (m/z 272) and other fragments. nih.gov
Table 2: Key Mass Spectral Data for a DMBA Metabolite
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) | Reference |
| DMBA trans-5,6-dihydrodiol | 290 | 272, 257, 243, 229, 215, 202 | nih.gov |
This ability to determine molecular weight and deduce structural features from fragmentation makes MS a cornerstone in identifying the products formed from the metabolic activation of DMBA.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides comprehensive information about the carbon-hydrogen framework of a molecule. It is used to definitively determine the structure and stereochemistry of DMBA metabolites. nih.gov
Proton NMR (¹H NMR) spectra provide information about the chemical environment of each hydrogen atom in a molecule. In the structural analysis of the metabolites of DMBA, the ¹H NMR spectrum of DMBA trans-5,6-dihydrodiol was critical for its identification. nih.gov The chemical shifts (δ) and spin-spin coupling constants (J) in the spectrum confirmed the positions of the hydroxyl groups and their relative stereochemistry (quasi-diaxial conformation). nih.govresearchgate.net For example, the signals for the protons at the 5- and 6-positions (H5 and H6) and their coupling constant (J₅,₆ = 3.4 Hz) were instrumental in confirming the trans configuration of the dihydrodiol. nih.gov
Though direct NMR analysis of the unstable DMBA 5,6-oxide is less common in the literature, the technique is fundamental for characterizing its more stable metabolic products, thereby confirming the metabolic pathways involving the epoxide intermediate. nih.gov
Immunochemical Assays for Biomarker Detection (e.g., DNA adducts)
Immunochemical assays are powerful tools for the detection of DNA adducts due to their high sensitivity and specificity. These methods rely on the use of antibodies that can recognize and bind to specific chemical structures, such as a carcinogen-DNA adduct. The formation of 7,12-dimethylbenz[a]anthracene (B13559) (DMBA) DNA adducts has been a subject of intense study, with research indicating that the bay-region diol-epoxides are major reactive metabolites. researchgate.netnih.gov However, other metabolites, such as the 5,6-oxide, are also known to form adducts with DNA. Studies have shown that 7,12-dimethylbenz[a]anthracene 5,6-oxide reacts with nucleic acids, particularly with guanine residues, to form covalent adducts. nih.gov The development of immunochemical assays for these specific adducts is crucial for a comprehensive understanding of DMBA-induced carcinogenesis.
Various immunochemical techniques can be employed for the detection of DNA adducts. These include Enzyme-Linked Immunosorbent Assay (ELISA), immuno-slot-blot (ISB) assays, and immunohistochemistry (IHC). The general principle of these assays involves the use of a primary antibody that specifically binds to the DNA adduct of interest, followed by a secondary antibody conjugated to an enzyme or a fluorescent molecule that allows for detection and quantification.
Enzyme-Linked Immunosorbent Assay (ELISA)
Competitive ELISA is a commonly used format for the quantification of DNA adducts. In this assay, a known amount of the antigen (e.g., this compound-modified DNA or nucleoside) is coated onto a microplate. The sample containing the unknown amount of the adduct is then mixed with a limited amount of a specific primary antibody and added to the plate. The free adduct in the sample competes with the coated antigen for binding to the antibody. After an incubation period, the plate is washed to remove unbound antibodies, and a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added. The addition of a substrate that is converted by the enzyme into a colored or chemiluminescent product allows for the quantification of the bound antibody. The signal intensity is inversely proportional to the concentration of the adduct in the sample.
The development of a competitive ELISA for a specific adduct, such as that formed by this compound, would require the synthesis of the corresponding hapten and its conjugation to a carrier protein to produce specific antibodies. While the search results describe the development of ELISAs for other DNA adducts, specific data on a validated ELISA for this compound adducts is not detailed in the provided search results. However, the successful development of ELISAs for other carcinogen adducts demonstrates the feasibility of this approach. nih.govmdpi.comnih.govresearchgate.netmdpi.com
Immuno-Slot-Blot (ISB) Assay
The immuno-slot-blot (ISB) assay is another highly sensitive technique for the quantification of DNA adducts. nih.govnih.gov In this method, denatured DNA samples are immobilized onto a solid support membrane, such as nitrocellulose, using a slot-blot apparatus. The membrane is then incubated with a primary antibody specific for the adduct of interest. After washing, a secondary antibody conjugated to an enzyme or a radioactive label is added. The amount of adduct is then quantified by measuring the signal generated from the bound secondary antibody. The ISB assay is known for its high sensitivity and ability to analyze a large number of samples simultaneously. The development of an ISB assay for this compound adducts would be a valuable tool for molecular epidemiology studies.
Research Findings
Detailed research findings on the application of immunochemical assays specifically for this compound DNA adducts are not extensively covered in the provided search results. Most studies on DMBA adducts have focused on the detection of adducts formed from the diol-epoxide metabolites. For instance, studies have used techniques like HPLC to separate and identify different DMBA-DNA adducts in various tissues. researchgate.netnih.gov
The table below summarizes the types of immunochemical assays and their general applicability for DNA adduct detection, which could be adapted for this compound adducts.
| Assay Type | Principle | General Applicability for DNA Adducts | Reported Sensitivity for Other Adducts |
| Competitive ELISA | Competition between sample adduct and coated adduct for antibody binding. | High-throughput screening of a large number of samples. | Can detect adducts at levels of a few femtomoles. |
| Immuno-Slot-Blot (ISB) | Immobilization of DNA on a membrane followed by antibody detection. | Highly sensitive quantification of adducts in small DNA samples. | Can detect adduct levels as low as 1 adduct per 10^8 nucleotides. |
| Immunohistochemistry (IHC) | In situ detection of adducts in tissue sections. | Visualization of adduct distribution within tissues and cells. | Provides qualitative and semi-quantitative information. |
Table 1: Overview of Immunochemical Assays for DNA Adduct Detection
The successful application of these immunochemical methods to other carcinogen-DNA adducts provides a strong rationale for their development and use in studying the biological consequences of exposure to this compound. Future research should focus on the production and characterization of monoclonal or polyclonal antibodies that are highly specific for the DNA adducts formed by this particular metabolite. Such advancements would enable more precise risk assessments and a deeper understanding of the mechanisms of DMBA-induced carcinogenesis.
In Vitro and in Vivo Research Models for Studying 7,12 Dimethylbenz a Anthracene 5,6 Oxide
Cell Culture Systems for Mechanistic Studies
In vitro models are instrumental for controlled investigations into the molecular and cellular effects of 7,12-Dimethylbenz[a]anthracene (B13559) 5,6-oxide, particularly in studies of metabolic activation and mutagenesis.
Liver S-9 fractions, which contain a mixture of cytosolic and microsomal enzymes, are widely used to simulate in vivo metabolism of xenobiotics. In the context of DMBA, Aroclor 1254-induced rat liver S-9 fractions are employed to study its metabolic activation. nih.gov Research using this system has shown that the ratio of DMBA to the S-9 fraction influences the types of DNA adducts formed. nih.gov At high concentrations of DMBA relative to the S-9 fraction, the formation of 7,12-Dimethylbenz[a]anthracene 5,6-oxide-deoxyribonucleoside adducts is a prominent outcome. nih.gov This in vitro system can generate mutagenic metabolites from DMBA, although the profile of these metabolites may not perfectly replicate that found in intact cellular systems. nih.gov The covalent binding of the 5,6-oxide metabolite to nucleic acids, particularly polyguanylic acid (Poly(G)), has been demonstrated in simple aqueous-acetone solutions, with Poly(G) being the most reactive nucleic acid tested. nih.gov
Mammalian cell lines are crucial for studying the mutagenic and carcinogenic effects of DMBA and its metabolites in an intact cellular environment. Mouse embryo cells have been used to identify the specific DNA adducts formed after exposure to DMBA. nih.gov In these cells, DMBA is metabolized to reactive intermediates that bind to DNA, forming adducts with both deoxyadenosine (B7792050) and deoxyguanosine residues. nih.gov
Chinese hamster V79 cells, which lack the enzymes to metabolize polycyclic aromatic hydrocarbons, are often used in co-culture with other cells that can perform this metabolic activation (a cell-mediated assay). nih.govnih.gov For instance, when V79 cells are co-cultured with golden hamster cells capable of metabolizing DMBA, the mutagenicity of DMBA and its various metabolites can be assessed. nih.govnih.gov Such studies have identified the DMBA-trans-3,4-diol as a particularly potent mutagenic metabolite, suggesting it is a precursor to a highly reactive diol-epoxide. nih.govnih.gov The covalent binding of this compound to nucleic acids has been confirmed in vitro, leading to the formation of multiple distinct products when reacted with guanosine (B1672433) monophosphate (GMP) or deoxyguanosine monophosphate (dGMP). nih.gov
Table 1: Findings from In Vitro Studies
| Research Model | Key Findings | Reference(s) |
|---|---|---|
| Rat Liver S-9 Fraction | At high DMBA to S-9 ratios, DMBA 5,6-oxide-deoxyribonucleoside adducts are prominent products. | nih.gov |
| Mouse Embryo Cells | Exposure to DMBA results in the formation of DNA adducts with both deoxyadenosine and deoxyguanosine. | nih.gov |
| Chinese Hamster V79 Cells (Cell-Mediated Assay) | Used to test the mutagenicity of DMBA metabolites produced by co-cultured metabolically competent cells. | nih.govnih.gov |
| Nucleic Acid Reactions | this compound reacts most readily with Poly(G) and forms covalent adducts with GMP and dGMP. | nih.gov |
Animal Models for Carcinogenesis Research
Animal models are indispensable for studying the long-term effects of this compound, including its role in tumor initiation and progression in various tissues.
Rodents are the most common choice for in vivo carcinogenesis studies involving DMBA and its derivatives. nih.gov
Rat Mammary Gland: The DMBA-induced rat mammary tumor model is a classic and widely used system for studying breast cancer. nih.govnih.govnih.govacs.org The Sprague-Dawley rat is particularly susceptible to the carcinogenic effects of DMBA in the mammary gland. nih.gov These models are used to investigate how various factors, including the formation of DNA adducts from DMBA metabolites, contribute to mammary adenocarcinoma development. nih.gov Studies have confirmed that DMBA administration can effectively induce mammary tumors in rats with a high incidence rate. acs.orgnih.gov
Mouse Skin: The mouse skin carcinogenesis model is another well-established system. oatext.com Studies comparing the carcinogenic activity of DMBA and its 5,6-oxide metabolite have found that this compound is less carcinogenic to mouse skin than the parent compound, DMBA. nih.gov It also does not show significant tumor-initiating activity in this model. nih.gov Chronic application of various DMBA derivatives to mouse skin has been used to assess their carcinogenic potential, revealing that structural changes can significantly alter tumorigenicity. nih.gov
Ovarian: DMBA is used to induce ovarian carcinogenesis in both rats and mice. mdpi.comnih.gov These models are valuable for investigating the mechanisms of ovarian cancer, as DMBA-induced ovarian tumors in animals share genetic similarities with human ovarian adenocarcinomas. mdpi.com Direct application of DMBA to the ovary can provoke neoplastic changes. mdpi.com A model mimicking postmenopausal epithelial ovarian cancer has been developed in mice by combining treatment with 4-vinylcyclohexene (B86511) diepoxide (to induce ovarian failure) and a subsequent injection of DMBA. nih.govresearchgate.net
Bone Marrow: DMBA is known to cause deleterious effects on the immune system, including a significant reduction in bone marrow granulocytes and B lymphocytes. nih.gov Animal models are used to study this DMBA-induced bone marrow hypocellularity and to understand the underlying molecular mechanisms, which involve cytokine signaling pathways. nih.gov The genotoxic effects of DMBA on bone marrow cells are also a subject of investigation in mouse models. researchgate.net
Genetically modified animals provide powerful tools to dissect the specific pathways involved in the metabolic activation and toxicity of DMBA and its oxides.
AhR-responsive/non-responsive: The Aryl Hydrocarbon Receptor (AhR) is a key transcription factor that mediates the activation of genes encoding metabolic enzymes like CYP1A1. nih.govsemanticscholar.org The role of this receptor is studied using AhR-responsive and non-responsive mice. semanticscholar.org For example, research has shown that AhR-mediated signaling pathways are functional in rat mammary tumors and can be targeted to inhibit tumor growth. nih.gov Mice phenotypically selected for high (AIRmax) or low (AIRmin) inflammatory responses, which correspond to different alleles of the AhR gene, are used to study how genetic predisposition affects susceptibility to DMBA's genotoxic effects. researchgate.net
mEH-null mice: Microsomal epoxide hydrolase (mEH) is a critical enzyme in the metabolic pathway of DMBA, converting epoxide intermediates like the 5,6-oxide into dihydrodiols. semanticscholar.orgresearchgate.net The role of this enzyme is investigated using mEH-null mice, which lack the gene for mEH. semanticscholar.orgresearchgate.net Studies have shown that mEH-null mice are protected from DMBA-induced immunosuppression, demonstrating the requirement of this enzyme for the metabolic activation of DMBA to its immunotoxic form. semanticscholar.orgresearchgate.net This supports the hypothesis that a dihydrodiol epoxide metabolite is responsible for the immunotoxicity. researchgate.net
Table 2: Findings from In Vivo Animal Studies
| Animal Model | Tissue/Organ | Key Findings | Reference(s) |
|---|---|---|---|
| Sprague-Dawley Rat | Mammary Gland | Highly susceptible to DMBA-induced mammary tumors. | nih.gov |
| Swiss Mouse | Skin | This compound is less carcinogenic than the parent DMBA and lacks significant initiating activity. | nih.gov |
| Rat/Mouse | Ovary | DMBA is an effective inducer of ovarian carcinogenesis, with induced tumors showing genetic similarities to human ovarian cancer. | mdpi.comnih.gov |
| Mouse | Bone Marrow | DMBA induces bone marrow hypocellularity through mechanisms involving cytokine signaling. | nih.gov |
| AhR-non-responsive Mouse | Spleen, Thymus | Used to study the role of the Aryl Hydrocarbon Receptor in mediating DMBA's organ-specific toxicity. | semanticscholar.org |
| mEH-null Mouse | Spleen | Protected from DMBA-induced immunosuppression, indicating mEH is critical for metabolic activation to toxic metabolites. | semanticscholar.orgresearchgate.net |
Structure Activity Relationship Studies of 7,12 Dimethylbenz a Anthracene 5,6 Oxide
Comparative Analysis of Different Isomers and Metabolites
The biological activity of 7,12-Dimethylbenz[a]anthracene (B13559) (DMBA) is highly dependent on its metabolic transformation. Comparative studies of its various metabolites reveal significant differences in their mutagenic potential. While the 5,6-oxide is a known metabolite, research indicates that other metabolic pathways lead to compounds with far greater biological activity.
Studies on the mutagenicity of DMBA and eleven of its enzymatically derived metabolites in Chinese hamster V79 cells have shown that the trans-3,4-diol is a particularly potent mutagen. nih.govosti.gov This metabolite was found to be 6 to 8 times more active than the parent compound, DMBA, in inducing mutations. nih.govosti.gov In contrast, other metabolites, including the trans-5,6-diols (which are formed from the 5,6-oxide), were either inactive or exhibited only weak mutagenic activity, showing up to a four-fold higher mutation frequency than untreated cells. nih.govosti.gov
Further investigations comparing various dihydrodiols of DMBA confirmed these findings. The K-region trans-5,6-dihydrodiol was found to be inactive in both mutagenesis assays using V79 cells and malignant transformation assays with M2 mouse fibroblasts. nih.gov Conversely, the non-K-region trans-3,4-dihydrodiol and trans-8,9-dihydrodiol were both mutagenic and capable of inducing malignant transformation, with activity greater than that of DMBA itself. nih.gov
These results strongly suggest that the primary pathway for DMBA's metabolic activation into a potent mutagen does not proceed through the K-region 5,6-oxide. Instead, the evidence points towards the formation of a bay-region diol-epoxide. nih.govnih.gov The high mutagenicity of the trans-3,4-diol is attributed to its role as a precursor to the highly reactive trans-3,4-diol-1,2-epoxide, which is considered a major ultimate carcinogenic metabolite of DMBA. nih.govosti.gov The lack of significant biological activity of the K-region 5,6-dihydrodiol indicates that the formation of the 5,6-oxide is a detoxification pathway or a minor pathway in terms of carcinogenic activation. nih.gov
Table 1: Comparative Mutagenicity of DMBA Metabolites
| Compound | Metabolic Region | Relative Mutagenic Activity |
|---|---|---|
| DMBA-trans-3,4-diol | Bay-Region Precursor | High (6-8 times more active than DMBA) nih.govosti.gov |
| DMBA-trans-8,9-diol | Non-K-Region | Active (More active than DMBA) nih.gov |
| 7,12-Dimethylbenz[a]anthracene (DMBA) | Parent Compound | Active nih.govosti.gov |
| 7-hydroxymethyl-12-methylbenz[a]anthracene | Methyl Group Metabolite | Active nih.govosti.gov |
| 7-methyl-12-hydroxymethylbenz[a]anthracene | Methyl Group Metabolite | Active nih.govosti.gov |
| DMBA-trans-5,6-diol | K-Region | Inactive or Weakly Active nih.govosti.govnih.gov |
| DMBA-trans-10,11-diol | Non-K-Region | Inactive nih.gov |
Correlation between Chemical Structure and Biological Activity (e.g., mutagenicity, adduct formation)
The chemical structure of DMBA metabolites dictates their reactivity towards cellular macromolecules like DNA, which is a key determinant of their biological activity. The 7,12-Dimethylbenz[a]anthracene 5,6-oxide, as a K-region epoxide, is an electrophilic intermediate capable of reacting with nucleophilic sites in DNA to form adducts. nih.gov
In vitro studies have shown that DMBA-5,6-oxide reacts with polyguanylic acid to form four distinct guanosine (B1672433) adducts. nih.gov Structural analysis revealed that in all four adducts, the hydrocarbon moiety is attached to the 2-amino group of guanine (B1146940). nih.gov These adducts form two pairs of diastereoisomers, resulting from the nucleophilic attack of the guanine amino group at either the 5- or 6-position of the epoxide ring. nih.gov This specific binding pattern is a direct consequence of the K-region epoxide structure.
However, the biological significance of these K-region adducts appears to be less critical for carcinogenesis compared to adducts formed by other metabolites. Chromatographic analysis of DNA from tissues of rats treated with DMBA revealed that the major identifiable adducts result from the reaction of a bay-region diol-epoxide, specifically the 3,4-diol-1,2-epoxide. nih.gov The formation of these bay-region adducts correlates more strongly with the high carcinogenic potency of DMBA.
The disparity in biological activity between K-region and bay-region epoxides is a common theme for polycyclic aromatic hydrocarbons. Bay-region diol-epoxides are typically more carcinogenic than K-region epoxides. nih.gov This difference is attributed to the greater ease with which the bay-region carbocations, formed upon epoxide ring opening, can intercalate into DNA and react with the nucleotide bases. The failure of a structurally similar but non-carcinogenic analogue, 2-fluoro-DMBA, to induce cancer is associated with its very low levels of DNA adduct formation, underscoring the necessity of these covalent modifications for carcinogenesis. nih.gov Therefore, while DMBA-5,6-oxide is chemically reactive and forms specific DNA adducts, its structure renders it less mutagenic and carcinogenic than the bay-region diol-epoxides that are the ultimate carcinogenic forms of DMBA. nih.govnih.gov
Table 2: DNA Adducts of this compound
| Reactant | Site of Attachment on DMBA-5,6-oxide | Site of Attachment on Nucleobase | Resulting Products |
|---|---|---|---|
| Guanosine (in polyguanylic acid) | Position 5 | 2-amino group | One pair of diastereoisomeric adducts nih.gov |
| Guanosine (in polyguanylic acid) | Position 6 | 2-amino group | A second pair of diastereoisomeric adducts nih.gov |
Environmental and Exposure Considerations in Academic Research
Academic Assessment of Environmental Sources of Precursor Compounds
The direct environmental presence of 7,12-Dimethylbenz[a]anthracene (B13559) 5,6-oxide is not the primary focus of academic environmental assessment; rather, research centers on its precursor, 7,12-Dimethylbenz[a]anthracene (DMBA). researchgate.netwikipedia.org DMBA is a member of the polycyclic aromatic hydrocarbon (PAH) class of compounds, which are widespread environmental contaminants. researchgate.netnih.gov
Academic studies have identified the principal sources of PAHs, including DMBA, as resulting from the incomplete combustion of organic materials. researchgate.netnih.gov These sources are predominantly anthropogenic. Research has pinpointed several key contributors to environmental PAH levels:
Industrial Processes: Activities such as oil refining, coking, and asphalt (B605645) production are significant sources. nih.gov
Fossil Fuel Combustion: The burning of fossil fuels for energy and heat is a major contributor. nih.gov
Vehicle Emissions: Exhaust from motor vehicles releases a mixture of PAHs into the atmosphere. nih.govoup.com
Waste Incineration: The burning of municipal and industrial waste is another documented source. nih.gov
Tobacco Smoke: Tobacco smoke contains a variety of carcinogenic compounds, including DMBA. oup.comnih.gov
Natural phenomena like forest fires and volcanic eruptions also release PAHs, but their contribution is considered less significant compared to human activities. nih.gov Once in the environment, PAHs like DMBA persist due to their chemical properties, such as high lipophilicity and low water solubility, leading to their accumulation in soil and sediments. nih.gov
The following table summarizes the primary environmental sources of PAHs, the precursor class of compounds to 7,12-Dimethylbenz[a]anthracene 5,6-oxide.
| Source Category | Specific Examples | Relevant Citations |
| Anthropogenic | Fossil fuel combustion, motor vehicle exhaust, waste incineration, oil refining, coke production, asphalt production, tobacco smoke. | researchgate.netnih.govoup.comnih.gov |
| Natural | Forest fires, volcanic eruptions. | nih.gov |
Research on Biomarkers of Exposure to this compound and its Adducts
Academic research into biomarkers of exposure for 7,12-Dimethylbenz[a]anthracene (DMBA) and its metabolites is crucial for understanding its biological effects. While research often focuses on the highly carcinogenic diol-epoxides of DMBA, the 5,6-oxide is also a subject of study. nih.govnih.govnih.gov A biomarker is a measurable indicator of some biological state or condition, and in this context, it serves to document exposure and biologically effective dose (the amount of a chemical that has interacted with a biological molecule). nih.govnih.gov
DNA Adducts as Biomarkers:
The formation of DNA adducts—covalent bonds between a chemical and DNA—is a key mechanism of carcinogenesis for many PAHs and serves as a valuable biomarker. nih.govnih.govacs.org The metabolic activation of DMBA by enzymes like cytochrome P450 produces reactive intermediates, including epoxides, that can bind to DNA. researchgate.netresearchgate.net
Research has specifically investigated the reaction of this compound with nucleic acids in vitro to characterize the resulting products. acs.org These reaction products, or adducts, represent potential biomarkers for exposure specifically to the 5,6-oxide metabolite. Studies have identified that DMBA metabolites react with DNA bases, primarily with deoxyguanosine (dGuo) and deoxyadenosine (B7792050) (dAdo). nih.govoup.com The detection and quantification of these specific adducts in biological samples (e.g., from tissues or blood cells) can provide direct evidence of exposure and metabolic activation of the parent compound. nih.govacs.org
Sensitive techniques such as ³²P-postlabeling and mass spectrometry are employed in research to detect the very low levels of DNA adducts typically found in vivo. nih.govoup.com While much of the in vivo research has focused on adducts derived from the syn- and anti-dihydrodiolepoxides of DMBA, the principles apply to detecting adducts from any reactive metabolite, including the 5,6-oxide. oup.com
Urinary Metabolites as Biomarkers:
The analysis of urinary metabolites is another common, non-invasive method for assessing exposure to PAHs. nih.govamegroups.org For instance, urinary 1-hydroxypyrene (B14473) is a widely used biomarker for general exposure to PAHs. nih.govamegroups.org In the context of DMBA, studies have monitored for various metabolites in urine. nih.gov The detection of specific metabolites that are downstream products of this compound could serve as an indirect biomarker of its formation in the body. However, the complex metabolic pathway of DMBA, which produces numerous metabolites, makes the identification of a unique biomarker for the 5,6-oxide challenging. nih.gov
The table below details the types of biomarkers researched in relation to PAH and DMBA exposure.
| Biomarker Type | Description | Examples | Relevant Citations |
| DNA Adducts | Covalent products formed between a chemical (or its metabolite) and DNA. They are a direct measure of a biologically effective dose. | Adducts of DMBA-5,6-oxide with nucleic acids; DMBA-deoxyguanosine adducts; DMBA-deoxyadenosine adducts. | nih.govnih.govnih.govacs.orgacs.orgoup.com |
| Urinary Metabolites | Compounds excreted in urine after the body has processed the parent chemical. Used as a non-invasive measure of exposure. | 1-hydroxypyrene (general PAH exposure); various DMBA metabolites. | nih.govamegroups.orgnih.gov |
Future Research Directions
Advanced Mechanistic Investigations
While it is known that DMBA 5,6-oxide covalently binds to nucleic acids, particularly guanine (B1146940) residues, future research must delve deeper into the nuanced mechanisms that dictate its ultimate biological effects. rsc.org The parent compound, DMBA, is known to form various DNA adducts through different metabolic activation pathways, including those involving diol epoxides and one-electron oxidation. nih.gov A critical area of future study is to differentiate the specific adducts formed by DMBA 5,6-oxide from other DMBA metabolites and to understand their unique contributions to mutagenesis and carcinogenesis.
Key research questions that need to be addressed include:
Adduct Conformation and DNA Repair: What is the precise three-dimensional structure of DMBA 5,6-oxide-DNA adducts within the DNA helix? How do these specific conformations influence their recognition and processing by various DNA repair pathways, such as nucleotide excision repair (NER)? Studies have shown that the persistence of DNA adducts is a critical factor in cancer initiation, and understanding why certain adducts may evade repair is paramount. nih.gov
Transcriptional and Replicative Fidelity: How does the presence of a DMBA 5,6-oxide adduct at a specific site in a gene affect transcription and DNA replication? Research should focus on quantifying the frequency of transcriptional mutagenesis and replicative errors, identifying the specific types of mutations induced (e.g., transversions, transitions, frameshifts).
Role in Oxidative Stress: The carcinogenic process for DMBA is associated with the induction of oxidative stress, leading to oxidative DNA damage that complements the damage from direct adduct formation. nih.gov Future investigations should explore whether DMBA 5,6-oxide itself contributes to the generation of reactive oxygen species (ROS) or if its primary role is as a direct alkylating agent, and how these two damage pathways might synergize.
Development of Novel Analytical Techniques
Progress in understanding the mechanisms of DMBA 5,6-oxide is intrinsically linked to our ability to detect and quantify its interactions with cellular components. While existing methods like high-pressure liquid chromatography (HPLC) and ³²P-postlabeling have been foundational, future research requires more sensitive and specific analytical technologies. nih.govnih.gov
The development of advanced analytical techniques should focus on the following areas:
Enhanced Mass Spectrometry: The application of capillary liquid chromatography coupled with tandem mass spectrometry (LC/MS/MS) has enabled the detection of DNA adducts at extremely low levels. nih.gov Future work should aim to further improve sensitivity to analyze adducts in minute biological samples. Developing "DNA adductomic" approaches, which allow for the simultaneous screening of a wide range of adducts, will be crucial for obtaining a comprehensive picture of the DNA damage landscape after exposure. acs.orgnih.gov
In Vivo Adduct Imaging: A significant leap forward would be the development of non-invasive imaging techniques capable of detecting and localizing DMBA 5,6-oxide adducts within living cells and tissues in real-time. Technologies such as advanced confocal microscopy, combined with specific molecular probes or labels, could provide unprecedented spatiotemporal information on adduct formation and removal. youtube.com
High-Throughput Screening: To assess the impact of genetic variability or potential chemopreventive agents on DMBA 5,6-oxide-induced damage, high-throughput assays are needed. These could involve automated microscopy or specialized biosensors designed to rapidly quantify adduct levels or specific cellular responses across many samples.
Table 1: Emerging Analytical Techniques for DNA Adduct Analysis
| Technique | Principle | Future Application for DMBA 5,6-oxide |
|---|---|---|
| Capillary LC/MS/MS | Combines high-resolution chromatographic separation with highly sensitive and specific mass-based detection. | Ultra-sensitive quantification of specific DMBA 5,6-oxide adducts in limited biological samples (e.g., micro-biopsies). nih.gov |
| DNA Adductomics | A systems approach using high-resolution mass spectrometry to detect a broad spectrum of DNA adducts simultaneously. | Profiling the complete adduct signature of DMBA exposure to distinguish the contribution of the 5,6-oxide from other metabolites. acs.orgnih.gov |
| Immunohistochemistry (IHC) with ACIS | Uses specific antibodies to detect adducts in tissue sections, with Automated Cellular Imaging System (ACIS) for semi-quantification. | Mapping the precise cellular and subcellular localization of DMBA 5,6-oxide adducts within target tissues like the mammary gland. nih.gov |
| Accelerator Mass Spectrometry (AMS) | An ultra-sensitive technique for measuring isotope-labeled molecules. | Tracing the fate of isotope-labeled DMBA 5,6-oxide in vivo to determine adduct distribution and persistence with high precision. osti.gov |
Integration with Systems Biology Approaches
To fully comprehend the impact of DMBA 5,6-oxide, research must move beyond the study of isolated molecular events and embrace a systems-level perspective. Systems biology integrates multi-omics data (genomics, transcriptomics, proteomics, metabolomics) with computational modeling to understand how a perturbation, such as the formation of DNA adducts, affects the entire cellular network. genome.jp
Future research directions in this area include:
Network Perturbation Analysis: Following exposure to DMBA 5,6-oxide, what global changes occur in gene expression, protein levels, and metabolic pathways? By mapping these changes, researchers can identify entire networks—such as those controlling the cell cycle, apoptosis, and inflammation—that are disrupted. This approach can reveal critical nodes in the network that are key drivers of the carcinogenic process.
Computational Modeling: Developing predictive computational models is a central goal of systems biology. Future models should aim to simulate the lifecycle of a DMBA 5,6-oxide adduct, from its formation and interaction with DNA repair machinery to its influence on downstream signaling cascades. Such models could help predict the likelihood of a cell undergoing malignant transformation based on initial adduct levels and the genetic background of the cell.
Quantitative In Vitro-In Vivo Extrapolation (qIVIVE): A significant challenge in toxicology is extrapolating findings from cell culture experiments to whole organisms. By using the DNA adduct level as a key biomarker of the biologically effective dose, qIVIVE models can be developed to create a more direct and mechanistically grounded link between in vitro and in vivo outcomes, improving risk assessment. nih.gov
By pursuing these integrated research avenues, the scientific community can build a more comprehensive and predictive understanding of the role of 7,12-Dimethylbenz[a]anthracene (B13559) 5,6-oxide in chemical carcinogenesis.
Q & A
Basic: What are the key chemical properties of DMBA-5,6-oxide that influence its reactivity in acidic aqueous solutions?
DMBA-5,6-oxide exhibits distinct reactivity in acidic aqueous solutions due to its epoxide structure and methyl substituents. Under acidic conditions (e.g., 1:1 dioxane-water, 0.10 M KCl at 36.8°C), the oxide undergoes hydrolysis and rearrangement. Primary products include dihydrodiols and phenols, with reaction rates influenced by steric effects from the methyl groups at positions 7 and 12. For example, the formation of 5,6-dihydrodiol is accelerated compared to non-methylated benz[a]anthracene oxides due to enhanced ring strain relief . Analytical methods like HPLC with UV correction (C254) are critical for quantifying product distributions .
Basic: What safety protocols are essential when handling DMBA derivatives in laboratory settings?
DMBA-5,6-oxide is a hazardous substance classified as a carcinogen and teratogen. Key safety measures include:
- Engineering controls : Use Class I, Type B biological safety hoods for handling, with HEPA-filtered vacuums for cleanup to avoid aerosolization .
- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Respiratory protection is required if airborne concentrations exceed recommended limits .
- Emergency protocols : Store away from oxidizers (e.g., peroxides) and strong acids/bases. In case of fire, use dry chemical extinguishers and water spray to cool containers, as combustion releases toxic gases (e.g., nitrogen oxides) .
Advanced: How do the methyl groups in DMBA-5,6-oxide affect its metabolic activation compared to non-methylated benz[a]anthracene oxides?
The 7- and 12-methyl groups in DMBA-5,6-oxide enhance its metabolic activation by cytochrome P450 enzymes. These groups stabilize reactive intermediates (e.g., dihydrodiol epoxides), increasing DNA adduct formation. Comparative studies show that DMBA-5,6-oxide generates 8,9-dihydro-8,9-dihydroxy-10,11-oxide metabolites, which exhibit higher mutagenic potency in bacterial assays (e.g., Ames test) and greater tumorigenic activity in murine models than non-methylated analogues . Methodologically, isotopic labeling (e.g., H-tracers) and HPLC-MS are used to track metabolic pathways .
Advanced: What methodological considerations are critical when designing in vitro studies to assess DMBA-5,6-oxide's carcinogenic potential?
Key considerations include:
- Dose-response calibration : Use nanomolar to micromolar ranges to avoid cytotoxicity masking carcinogenic signals. DMBA-5,6-oxide acts as a tumor initiator, requiring subsequent promotion (e.g., with TPA) in two-stage carcinogenesis models .
- Cell line selection : Primary mouse epidermal cells or human keratinocytes are preferred due to their metabolic competence in activating procarcinogens .
- Endpoint validation : Combine comet assays (DNA damage) with transformation assays (e.g., soft agar colony formation) to distinguish genotoxic from epigenetic effects .
Advanced: How can researchers resolve contradictions in product distribution data between DMBA-5,6-oxide and structurally similar oxides under identical reaction conditions?
Discrepancies often arise from differences in steric hindrance and electronic effects. For example, DMBA-5,6-oxide produces higher yields of 5,6-dihydrodiol than non-methylated benz[a]anthracene oxides due to methyl group stabilization of transition states. To address contradictions:
- Analytical validation : Use standardized HPLC protocols with internal standards (e.g., deuterated analogues) to ensure reproducibility .
- Computational modeling : Apply density functional theory (DFT) to compare activation energies for competing reaction pathways (e.g., hydrolysis vs. rearrangement) .
- Cross-study comparisons : Reconcile data using meta-analyses of published rate constants and product ratios, accounting for solvent polarity and temperature variations .
Advanced: What strategies are effective for detecting and quantifying DMBA-5,6-oxide-DNA adducts in mechanistic toxicology studies?
- Isotope dilution mass spectrometry : Use C- or N-labeled DMBA-5,6-oxide to spike samples, enabling precise quantification via LC-MS/MS .
- P-postlabeling : A sensitive method for detecting adducts in low-abundance samples (e.g., <1 adduct per nucleotides) .
- Immunohistochemistry : Antibodies specific to DMBA-DNA adducts (e.g., anti-7,12-dimethylbenz[a]anthracene-5,6-oxide-DNA) can localize adducts in tissue sections .
Advanced: How does DMBA-5,6-oxide’s reactivity with nucleophiles inform its mechanism of carcinogenicity?
DMBA-5,6-oxide reacts preferentially with guanine residues at N7 and C8 positions, forming stable adducts that disrupt DNA replication. Kinetic studies in buffered solutions (pH 7.4, 37°C) show second-order rate constants () of ~0.15 Ms for guanine adduct formation. Competing reactions with glutathione (abundant in cytosol) reduce adduct yields, highlighting the importance of metabolic activation in target tissues (e.g., liver, skin) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
